molecular formula C19H10N4O9 B400565 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B400565
M. Wt: 438.3g/mol
InChI Key: WRXLROMZFPKJAB-UHFFFAOYSA-N
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Description

5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple nitro groups and a methoxy group attached to a benzoisoquinoline core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable isoquinoline precursor, followed by the introduction of the methoxy group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The methoxy group may enhance the compound’s ability to interact with biological membranes, facilitating its uptake by cells. The overall effect of the compound is mediated through its ability to modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitrophenyl isocyanate

Uniqueness

Compared to similar compounds, 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its multiple nitro groups and the benzoisoquinoline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H10N4O9

Molecular Weight

438.3g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H10N4O9/c1-32-12-2-3-15(16(8-12)23(30)31)20-18(24)13-6-10(21(26)27)4-9-5-11(22(28)29)7-14(17(9)13)19(20)25/h2-8H,1H3

InChI Key

WRXLROMZFPKJAB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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